5-chloro-N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine
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Overview
Description
5-chloro-N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine typically involves multiple steps, including the formation of the thiazole ring, the piperidine ring, and the pyrimidine ring. The process may start with the synthesis of 2,4-dimethyl-1,3-thiazole, which can be achieved by reacting acetylacetone with thiourea in the presence of a base . The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives . The final step involves the coupling of these intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted derivatives.
Scientific Research Applications
5-chloro-N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: It could be investigated as a potential drug candidate for various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The thiazole ring may interact with enzymes or receptors, modulating their activity. The piperidine and pyrimidine rings can enhance the compound’s binding affinity and specificity . The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethylthiazole: A simpler thiazole derivative with potential biological activities.
Piperidine derivatives: Compounds like piperidine itself or its substituted derivatives, which are widely used in medicinal chemistry.
Pyrimidine derivatives: Compounds such as 5-fluorouracil, which is used as an anticancer drug.
Uniqueness
The uniqueness of 5-chloro-N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine lies in its multi-ring structure, which combines the properties of thiazole, piperidine, and pyrimidine rings. This combination can result in unique biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H20ClN5OS |
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Molecular Weight |
365.9 g/mol |
IUPAC Name |
[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone |
InChI |
InChI=1S/C16H20ClN5OS/c1-10-14(24-11(2)20-10)15(23)22-6-4-13(5-7-22)21(3)16-18-8-12(17)9-19-16/h8-9,13H,4-7H2,1-3H3 |
InChI Key |
USTZJGRTNGCLHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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